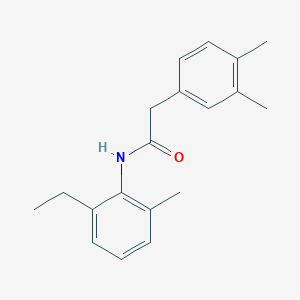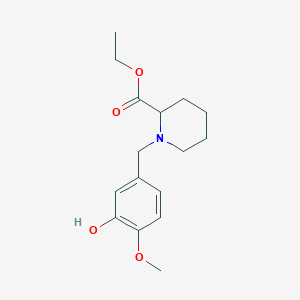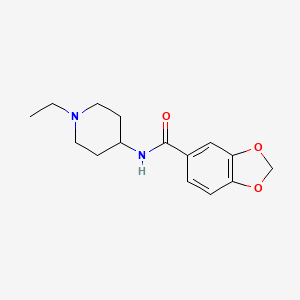![molecular formula C17H18O4 B5232966 3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Dicoumarol, is a natural compound that belongs to the coumarin family. It was first isolated from spoiled sweet clover hay in the 1940s and has since been used in various scientific research studies. Dicoumarol has been proven to have numerous biochemical and physiological effects, making it a valuable compound in the field of scientific research.
Mécanisme D'action
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one works by inhibiting the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This leads to a decrease in the production of clotting factors, resulting in an anticoagulant effect. Additionally, dicoumarol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has numerous biochemical and physiological effects. It has been shown to have anticoagulant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have antioxidant and neuroprotective effects, making it a valuable compound in the field of scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a well-studied compound, with a known mechanism of action and numerous biochemical and physiological effects. Additionally, it is readily available and relatively inexpensive. However, there are also limitations to the use of dicoumarol in lab experiments. It has a narrow therapeutic window, which can make dosing difficult. Additionally, it has been shown to have potential side effects, such as bleeding and liver toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of dicoumarol. One potential area of research is the development of new anticoagulant drugs based on the structure of dicoumarol. Additionally, further research is needed to fully understand the anti-cancer properties of dicoumarol and its potential use in cancer treatment. Finally, there is a need for more research into the potential side effects of dicoumarol and how they can be mitigated in lab experiments.
Méthodes De Synthèse
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be synthesized through several methods, including the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-hydroxycoumarin with cyclohexanone in the presence of a base. The synthesis of dicoumarol is a complex process that requires careful attention to detail and precise conditions.
Applications De Recherche Scientifique
3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the activation of vitamin K-dependent clotting factors. This makes it a valuable tool in the treatment and prevention of thrombosis and embolism. Additionally, dicoumarol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-11(2)17(19)21-16-9-12(7-8-13(10)16)20-15-6-4-3-5-14(15)18/h7-9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSTSUTKCQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)


![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)